molecular formula C12H8N4O2 B132712 3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione CAS No. 18510-73-1

3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione

Cat. No.: B132712
CAS No.: 18510-73-1
M. Wt: 240.22 g/mol
InChI Key: QWCFGQWRKCDRBZ-UHFFFAOYSA-N
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Description

3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione (CAS: 18510-73-1) is a heterocyclic compound featuring a fused pyridine-s-triazine core with two ketone groups at positions 2 and 2. Its molecular formula, O=c1nc2ccccn2c(=O)n1c1ccccn1, highlights the presence of a pyridyl substituent at position 3 of the triazine ring . This compound is commercially available in milligram to gram quantities, with synthesis typically involving cyclization or condensation reactions of aminopyridine derivatives with carbonyl-containing reagents .

Properties

IUPAC Name

3-pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-11-14-10-6-2-4-8-15(10)12(18)16(11)9-5-1-3-7-13-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCFGQWRKCDRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)N=C3C=CC=CN3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

High-Pressure Q-Tube Reactor-Assisted Synthesis

The Q-Tube reactor has emerged as a pivotal technology for synthesizing pyrido-triazine derivatives under controlled high-pressure conditions. In a seminal study, 1-amino-2-imino-4-arylpyridine-3-carbonitriles were condensed with α-keto acids (e.g., pyruvic acid) in ethanol containing TFA (10 mol%) and acetic acid (3 equiv) at 130°C for 40 minutes. This method achieved yields exceeding 85% for analogous triazine derivatives, with crystallographic validation confirming regioselective cyclization at the N–NH2 and C═NH sites.

Table 1: Optimization of Reaction Conditions for Pyrido-Triazine Synthesis

ReactantCatalyst SystemSolventTemperature (°C)Time (min)Yield (%)
1-Amino-2-imino-pyridineTFA/AcOHEtOH1304085–92
Phenylglyoxylic acidTFA/AcOHEtOH1304088–94

The mechanism involves dual nucleophilic attacks: (1) the amino group at N–NH2 adds to the carbonyl carbon of the α-keto acid, forming a hydrazone intermediate, and (2) the imino group (C═NH) undergoes cyclization with the carboxylic moiety, eliminating water to form the triazine ring. Substituting the aryl group in the pyridine precursor with a 2-pyridyl moiety could theoretically yield the target compound, though steric effects may necessitate longer reaction times.

Cyclocondensation with Malonic Acid Derivatives

Solvent-Driven Cyclization Pathways

Malonic acid bis(2,4,6-trichlorophenyl) ester has been employed as a cyclizing agent for pyrido-pyrimidinediones. While this method primarily targets pyrimidine cores, replacing malonic acid derivatives with urea or thiourea analogs could redirect the pathway toward triazine formation. For instance, heating 2-aminopyridine with ethyl oxalate in acetone at reflux for 12 hours yielded 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione in 98% yield. Adapting this protocol to incorporate a 2-pyridyl substituent would require introducing the group at the α-position of the oxalate ester.

Table 2: Comparative Yields in Malonic Acid-Derived Syntheses

SubstrateCyclizing AgentSolventYield (%)
2-AminopyridineDiethyl oxalateAcetone98
2-Amino-3-pyridylpyridineEthyl 2-pyridyloxalateDMF*72 (predicted)

*Predicted yield based on steric and electronic analogies to.

One-Pot Synthesis via Hydrazino Intermediates

Hydrazine-Mediated Ring Closure

A one-pot strategy for triazino-benzothiazole-diones involved condensing 6-nitro-2-hydrazinobenzothiazole with diethyl oxalate in pyridine. Translating this to pyrido-triazines necessitates substituting the benzothiazole core with a 2-hydrazinopyridine derivative. For example, reacting 2-hydrazino-3-pyridylpyridine with diethyl oxalate under reflux could facilitate simultaneous triazine ring formation and pyridyl incorporation.

Key Advantages of One-Pot Methods:

  • Eliminates intermediate purification steps.

  • Reduces solvent waste by 40–60% compared to multistep protocols.

  • Enables rapid screening of substituent effects via modular reactant design.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Triazine Formation

Under acidic conditions, the imino group (C═NH) in pyridine derivatives may undergo hydrolysis to carbonyl groups, leading to pyrido-pyrimidinediones as byproducts. Stabilizing the imino functionality through electron-withdrawing substituents (e.g., nitro groups) or using non-aqueous solvents (e.g., DMF) suppresses hydrolysis. X-ray crystallography of intermediate hydrazones has confirmed that steric shielding of the imino group is critical for high triazine selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Its ability to interact with DNA and inhibit topoisomerase enzymes makes it a candidate for further development as an anticancer agent .
  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Coordination Chemistry

In coordination chemistry, 3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione acts as a ligand:

  • Metal Complex Formation : The compound can form stable complexes with transition metals such as copper, nickel, and cobalt. These complexes have been studied for their catalytic properties in various organic reactions .
  • Sensing Applications : Metal complexes derived from this ligand have shown potential in sensing applications due to their luminescent properties when bound to specific metal ions. This feature can be exploited in environmental monitoring and detection of heavy metals .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Synthesis of Heterocycles : It can be utilized in the synthesis of various heterocyclic compounds through cyclization reactions. This property is particularly valuable in developing new pharmaceuticals and agrochemicals .
  • Reagent in Organic Reactions : Due to its unique functional groups, it can act as a reagent in reactions such as nucleophilic substitutions and condensation reactions, facilitating the formation of complex organic molecules .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of 3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione. The results indicated that certain derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Coordination Complexes

Research published in Inorganic Chemistry demonstrated the synthesis and characterization of a copper complex with 3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione as a ligand. The complex showed enhanced catalytic activity for the oxidation of alcohols under mild conditions.

Mechanism of Action

The mechanism of action of 3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-(Pyridin-2-yl)-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione (CAS: 54026-17-4)

This sulfur-containing analog replaces the two ketone groups in the triazine ring with dithione moieties (S atoms instead of O). The substitution significantly alters reactivity and electronic properties. In contrast, the dione form is more electrophilic, making it suitable for reactions with amines or hydrazines .

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione (CAS: 22288-66-0)

This compound replaces the triazine ring with a pyrimidine core. The pyrimidine-dione system (C8H6N2O2) exhibits a planar structure with a melting point of 305°C (decomp), compared to the triazine-dione’s likely lower thermal stability due to reduced aromaticity .

3-(4-Substituted benzylidene)-2H-pyrido[1,2-a]pyrimidine-2,4-(3H)-diones

These derivatives introduce benzylidene substituents at position 3, enhancing π-conjugation and altering solubility. For instance, 3-(4-chlorobenzylidene) analogs show improved antimicrobial activity compared to the unsubstituted parent compound, implying that analogous modifications on the triazine-dione core could optimize pharmacological properties .

Biological Activity

3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione, a heterocyclic compound, has garnered attention for its diverse biological activities. This compound features a pyridine ring fused to a triazine ring and has been identified for potential applications in medicinal chemistry, particularly in the development of antiviral and antimicrobial agents.

  • Molecular Formula : C12H8N4O2
  • Molecular Weight : 240.22 g/mol
  • CAS Number : 18510-73-1
  • Melting Point : 211-214 °C
  • Boiling Point : 404.4 °C (predicted)
  • Density : 1.44 g/cm³ (predicted)

The biological activity of 3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit key enzymatic processes or interfere with cellular pathways, contributing to its observed antiviral and antimicrobial effects.

Antiviral Properties

Research indicates that compounds similar to 3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione exhibit significant antiviral activity against various viruses. For instance:

  • Inhibitory Concentration (IC50) values have been reported for related compounds in the range of 0.20 to 0.35 μM against HIV reverse transcriptase and other viral targets .
  • The compound's structural features suggest potential interactions with viral proteins, which could inhibit viral replication.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties:

  • It has shown effectiveness against a range of bacterial strains, potentially due to its ability to disrupt microbial cell function.
  • A structure–activity relationship (SAR) analysis suggests that modifications on the pyridine and triazine rings can enhance antimicrobial potency .

Case Study 1: Antiviral Activity Against BVDV

A study evaluating the antiviral efficacy of similar heterocycles found that certain derivatives exhibited an EC50 value of 13 μg/mL against Bovine Viral Diarrhea Virus (BVDV), indicating promising potential for further development as antiviral agents .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various pyridine derivatives, 3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione was among the most effective compounds tested against Gram-positive and Gram-negative bacteria. The results highlighted its potential as a lead compound for antibiotic development .

Research Findings Summary

Biological ActivityIC50/EC50 ValuesReferences
Antiviral (HIV)0.20 - 0.35 μM
Antiviral (BVDV)13 μg/mL
AntimicrobialEffective against various strains

Q & A

Q. Key Data :

PrecursorSolventReaction TimeYield (%)
2-AminopyridineEthanol12 h65–70

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Structural confirmation employs:

  • IR Spectroscopy : Peaks at 1680–1676 cm⁻¹ (C=O stretching) and 1634–1630 cm⁻¹ (C=N stretching) .
  • NMR : 1H^{1}\text{H} NMR signals at δ 7.18–8.82 ppm (aromatic protons) and 13C^{13}\text{C} NMR signals at δ 117–181 ppm (carbonyl and heterocyclic carbons) .
  • X-ray Crystallography : Confirms coplanarity of the pyrido-triazinedione ring; dihedral angles between rings (e.g., 80.4° for pyrido[1,2-a]pyrimidine-2,4(3H)-dione) .

Advanced: How does Claisen condensation with aromatic aldehydes enable derivative synthesis, and what mechanistic insights exist?

Derivatives are synthesized via Claisen condensation using NaOH as a base. For example, 3-benzylidene derivatives form by reacting the parent compound with substituted benzaldehydes:

  • Mechanism : Base-catalyzed enolate formation at the α-carbon of the dione, followed by nucleophilic attack on the aldehyde .
  • Key Factors :
    • Electron-withdrawing groups on aldehydes improve reaction rates (e.g., 4-chlorobenzaldehyde yields 79% vs. 75% for benzaldehyde) .
    • Solvent polarity (ethanol or DMF) influences chalcone formation.

Q. Example Derivatives :

DerivativeAldehydeYield (%)Melting Point (°C)
2aBenzaldehyde75180
2b4-Chlorobenzaldehyde79168

Advanced: What methodologies assess the biological activity of derivatives, and what contradictions exist in reported data?

  • Antimicrobial Assays : Disk diffusion tests against E. coli and S. aureus; MIC values (e.g., 8–32 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 12–45 µM) .
  • Contradictions : Some derivatives show high in vitro activity but poor solubility, limiting in vivo efficacy. Confounding factors include assay protocols (e.g., broth microdilution vs. agar diffusion) .

Basic: What safety protocols are recommended for handling this compound in the lab?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (similar to 2-(1H-Pyrazol-3-yl)pyridine, which causes Category 2 irritation) .
  • Ventilation : Use fume hoods due to potential dust formation.
  • Storage : Inert atmosphere (N₂) at 4°C to prevent decomposition .

Advanced: What reaction mechanisms govern the cyclization forming the triazinedione core?

The cyclization proceeds via:

Nucleophilic Attack : 2-Aminopyridine’s amino group attacks malonic acid’s carbonyl carbon.

Dehydration : Sequential loss of water forms the fused pyrido-triazine ring.

Acid Catalysis : Protonation enhances electrophilicity of intermediates .

Supporting Evidence : IR data showing C=O and C=N bond formation confirms cyclization completion .

Advanced: How do thermal stability and decomposition profiles impact high-temperature applications?

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C, with mass loss attributed to CO and N₂ release.
  • Differential Scanning Calorimetry (DSC) : Endothermic peaks at 180–190°C correlate with melting points .
  • Implications : Limited utility in reactions requiring >150°C without protective atmospheres.

Advanced: What analytical challenges arise in quantifying this compound, and how are they resolved?

  • HPLC Challenges : Poor UV absorption and polar functional groups complicate detection.
  • Solutions : Derivatization with fluorescent tags (e.g., dansyl chloride) or use of mass spectrometry (LC-MS) .
  • Validation : Spike-recovery experiments (85–95% recovery in synthetic mixtures) .

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